
4-(4-Bromophenyl)morpholin-3-one
Overview
Description
4-(4-Bromophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol It is a morpholine derivative, characterized by the presence of a bromophenyl group attached to the morpholinone ring
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-aminophenyl)morpholin-3-one, has been used as a precursor in the synthesis of factor xa inhibitors . Factor Xa is a serine protease involved in the blood coagulation process .
Mode of Action
If we consider its structural similarity to 4-(4-aminophenyl)morpholin-3-one, it might interact with its target enzyme (like factor xa) and inhibit its activity
Biochemical Pathways
Based on its potential role as a factor xa inhibitor, it could be involved in the regulation of the coagulation cascade .
Result of Action
If it acts as a Factor Xa inhibitor, it could potentially prevent the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation .
Preparation Methods
The synthesis of 4-(4-Bromophenyl)morpholin-3-one typically involves the reaction of 4-bromophenylamine with ethylene oxide, followed by cyclization to form the morpholinone ring . The process can be summarized as follows:
Reaction of 4-bromophenylamine with ethylene oxide: This step forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Common conditions include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
4-(4-Bromophenyl)morpholin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
4-(4-Bromophenyl)morpholin-3-one has been investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, including enzymes and receptors. The following are notable findings:
- Antimicrobial Activity :
- Exhibits significant antibacterial properties against various strains:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 Pseudomonas aeruginosa 25
These results indicate its potential use as an antibacterial agent, particularly against Gram-positive bacteria .
- Mechanism of Action : The compound interacts through hydrogen bonding and π-π stacking with protein residues, modulating enzyme activity and receptor binding, which can lead to various pharmacological effects .
Organic Synthesis
In organic synthesis, this compound serves as an essential building block for creating more complex molecules. It is involved in various chemical reactions:
- Substitution Reactions : The bromine atom can participate in nucleophilic substitutions to yield diverse derivatives.
- Oxidation and Reduction : The morpholinone ring can undergo modifications to alter its chemical properties, enhancing its utility in synthetic pathways.
Material Science
The compound shows promise in the development of new materials, including polymers and coatings. Its unique chemical properties allow it to serve as a functional monomer or additive in material formulations, potentially improving mechanical and thermal properties.
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of derivatives based on morpholinone scaffolds and evaluated their antimicrobial activity. Compounds were tested against multiple bacterial strains using the agar cup plate method. Results indicated that certain derivatives exhibited enhanced activity compared to the parent compound .
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing Schiff bases from this compound derivatives showed promising results in enhancing biological activity. These derivatives were characterized using NMR and IR spectroscopy, demonstrating improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
4-(4-Bromophenyl)morpholin-3-one can be compared with other morpholine derivatives, such as:
4-(4-Chlorophenyl)morpholin-3-one: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenyl)morpholin-3-one: Contains a fluorine atom in place of bromine.
4-(4-Methylphenyl)morpholin-3-one: Features a methyl group instead of a halogen.
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical properties and reactivity compared to its analogs .
Biological Activity
4-(4-Bromophenyl)morpholin-3-one is a compound that has garnered attention in the field of medicinal chemistry due to its significant biological activities, particularly as an antimicrobial and anticancer agent. This article will explore its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H10BrN1O2, with a molecular weight of approximately 242.11 g/mol. The compound features a morpholine ring substituted with a bromophenyl group, which enhances its lipophilicity and potential bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values for this compound are particularly promising, indicating its potential as an antimicrobial agent.
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 3.91 | 7.81 |
Escherichia coli | 15.62 | 31.25 |
Bacillus cereus | 7.81 | 15.62 |
These results suggest that the compound can be effective against resistant strains, making it a candidate for further development in antibiotic therapies .
Anticancer Activity
The anticancer activity of this compound has been evaluated in various cancer cell lines. Studies have shown that it inhibits cell proliferation and induces apoptosis in several types of cancer cells, including breast cancer (MDA-MB-231 and MCF-7 cell lines). The compound's derivatives have demonstrated varying degrees of potency against these cell lines.
For instance, the IC50 values (the concentration required to inhibit cell viability by 50%) for MDA-MB-231 cells were reported to be around 10 µM, indicating significant cytotoxicity .
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation.
- Molecular Docking Studies : Computational studies indicate that it binds favorably to targets such as protein kinases, which play crucial roles in cancer signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various morpholine derivatives highlighted that this compound exhibited superior activity against MRSA strains compared to standard antibiotics like nitrofurantoin .
- Cancer Cell Line Studies : In vitro studies on MDA-MB-231 and MCF-7 cells revealed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers, suggesting its potential as a chemotherapeutic agent .
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound:
- Bromination of Morpholine Derivatives : A common method involves the bromination of phenolic precursors followed by cyclization to form the morpholine ring.
- Reflux Conditions : Synthesis often employs reflux conditions with solvents such as isopropanol or ethanol to achieve high yields (typically above 90%) .
Properties
IUPAC Name |
4-(4-bromophenyl)morpholin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMBYXUOLCRIIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.